Isononyl alcohol

Catalog No.
S602932
CAS No.
2430-22-0
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isononyl alcohol

CAS Number

2430-22-0

Product Name

Isononyl alcohol

IUPAC Name

7-methyloctan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCO

Solubility

Solubility in water at 20 °C: none

Synonyms

7-METHYL-1-OCTANOL;7-methyl-1-octano;1-Octanol, 7-methyl-;7-Methyloctanol

Canonical SMILES

CC(C)CCCCCCO

Solvent:

  • Isononyl alcohol is a versatile solvent due to its ability to dissolve a wide range of nonpolar and polar compounds. This makes it valuable for various research applications, including:
    • Extraction of biomolecules: Isononyl alcohol can be used to extract lipids, proteins, and other biomolecules from biological samples. Source: National Institutes of Health: )
    • Synthesis of organic compounds: Isononyl alcohol can be used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and polymers. Source: American Chemical Society:

Surfactant:

  • Isononyl alcohol can act as a nonionic surfactant, meaning it can reduce the surface tension of liquids. This property makes it useful in various research applications, such as:
    • Stabilizing emulsions and suspensions: Isononyl alcohol can help prevent the separation of oil and water in emulsions and keep particles suspended in solutions. Source: ScienceDirect:
    • Enhancing the solubility of hydrophobic compounds: Isononyl alcohol can help dissolve compounds that are not readily soluble in water. This is useful in various studies, such as drug delivery research. Source: Royal Society of Chemistry:

Plasticizer:

  • Isononyl alcohol can be used as a plasticizer, which is a substance that adds flexibility and elasticity to polymers. This property makes it useful in various research applications, such as:
    • Development of new polymer materials: Isononyl alcohol can be used to modify the properties of polymers, making them more suitable for specific applications. Source: Wiley Online Library:
    • Studying the behavior of polymers: Isononyl alcohol can be used to investigate the mechanical properties and other characteristics of polymers. Source: American Chemical Society:

Isononyl alcohol, also known as isononanol, is a nine-carbon primary alcohol with the chemical formula C₉H₂₀O. It is a member of the nonyl alcohol family, which are branched-chain alcohols typically derived from the hydroformylation of octenes. Isononyl alcohol is characterized by its hydrophobic properties and is primarily used in various industrial applications, particularly as a precursor for plasticizers such as diisononyl phthalate and diisononyl adipate. Its production dates back to the 1940s, and it has since become integral to the manufacturing of polyvinyl chloride (PVC) products and other materials .

  • Isononyl alcohol is considered to have low to moderate acute toxicity [].
  • While specific data is limited, prolonged or repeated exposure may cause skin irritation or respiratory problems [].
  • It is combustible [].
  • Always follow recommended safety protocols when handling INA, including proper ventilation and personal protective equipment.

Isononyl alcohol undergoes typical reactions associated with alcohols, including:

  • Esterification: Reacts with acids to form esters.
  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Dehydration: Under certain conditions, it can lose water to form alkenes.
  • Hydrogenation: Can be reduced to form alkanes.

The primary reactions involving isononyl alcohol are often utilized in the synthesis of plasticizers and other derivatives .

Isononyl alcohol has been evaluated for its safety and biological activity, particularly in cosmetic formulations where it serves as a fragrance ingredient. Toxicological studies indicate that while it may cause irritation upon prolonged exposure, it is generally considered safe for use in personal care products at regulated concentrations. The fragrance material review suggests minimal systemic toxicity when used appropriately .

The synthesis of isononyl alcohol primarily involves two main methods:

  • Hydroformylation: This process involves the reaction of isooctene with syngas (a mixture of carbon monoxide and hydrogen) to produce isononyl aldehyde, which is subsequently hydrogenated to yield isononyl alcohol. The hydroformylation process can be catalyzed using cobalt or rhodium catalysts under high pressure and temperature conditions .
  • Prins Reaction: An alternative method involves the Prins reaction between isooctene and formaldehyde in the presence of an acid catalyst, followed by hydrogenation to produce isononyl alcohol .

Isononyl alcohol has a wide range of applications across various industries:

  • Plasticizers: It serves as a key precursor for producing diisononyl phthalate and diisononyl adipate, which are widely used in PVC formulations.
  • Cosmetics: Utilized as a fragrance component in soaps, shampoos, and other personal care products.
  • Solvents: Acts as a solvent in paints and coatings due to its hydrophobic nature.
  • Surfactants: Used in formulations for detergents and

Hydroformylation stands as the predominant industrial method for isononyl alcohol production, converting olefins to aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen), followed by hydrogenation to the corresponding alcohols. The process typically begins with C8 olefins, particularly octenes obtained through the dimerization of butenes.

The traditional hydroformylation pathway follows two sequential steps:

  • Conversion of octenes to isononyl aldehydes via hydroformylation with syngas
  • Hydrogenation of the resulting aldehydes to produce isononyl alcohol

According to industrial processes, the isononanol production includes "three primary steps: (1) hydroformylation of the iso-octene; (2) catalyst recovery and product demetalling; and (3) hydrogenation and purification of the product". This framework represents the standard approach employed by major manufacturers worldwide.

The octenes used as starting materials can vary in structure, including:

  • n-octenes (2-octene, 3-octene, and 4-octene)
  • methyl heptenes (3-ethyl-2-heptene, 3-methyl-3-heptene, and 6-methyl-1-heptene)
  • dimethyl hexenes (3,4-dimethyl-2-hexene and 3,4-dimethyl-3-hexene)

Recent mechanistic studies have provided deeper insights into the rhodium-catalyzed hydroformylation process. A comprehensive investigation using high-pressure IR (HPIR) spectroscopy revealed that the reaction exhibits "negative order in CO and positive orders in alkene and H₂". The researchers found that rhodium hydride addition to the alkene is largely irreversible, and under single-turnover conditions, the ratios of branched to linear acyl species were preserved in the final aldehyde products.

In commercial settings, the hydroformylation reaction typically operates at temperatures between 150-180°C with pressures around 5.0-10.0 MPa using either rhodium or cobalt-based catalysts. The choice of catalyst significantly impacts both reaction kinetics and product selectivity.

Table 1: Typical Hydroformylation Reaction Parameters for Isononyl Alcohol Production

ParameterRhodium-Catalyzed ProcessCobalt-Catalyzed Process
Temperature80-120°C150-180°C
Pressure1.0-5.0 MPa5.0-10.0 MPa
Catalyst Concentration10-200 ppm Rh0.1-0.5% Co
Selectivity (aldehyde:isomers)95:580:20
Catalyst RecoveryIon exchange resinsDemetalling process
Side ReactionsMinimalSignificant

Prins Reaction Optimization for Branched-Chain Alcohol Formation

The Prins reaction offers an alternative synthetic route for isononyl alcohol production. This reaction involves "an electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of a nucleophile or elimination of an H⁺ ion". When applied to isononyl alcohol synthesis, the Prins approach typically utilizes isooctene and formaldehyde as starting materials.

A recent patent describes a two-stage process for isononanol synthesis via the Prins reaction: "In the first stage of reaction, the two raw materials are subjected to Prins reaction under an acid catalyst to generate isononyl alcohol; in the second stage, isononyl enol hydrogenation reaction is carried out in the presence of a hydrogenation catalyst to obtain isononyl alcohol".

The Prins reaction mechanism proceeds through several key steps:

  • Protonation of the carbonyl reactant by a protic acid
  • Electrophilic addition to the alkene forming a carbocationic intermediate
  • Nucleophilic capture or elimination, depending on reaction conditions

Recent advances in Prins methodology have focused on catalyst development, with particular attention to earth-abundant transition metals. Researchers have demonstrated that iron halides, when combined with trimethylsilyl halides, can effectively catalyze the Prins cyclization to produce dihydropyrans with complete diastereoselectivity. This represents a more environmentally friendly approach compared to traditional Lewis acid catalysts.

The optimized conditions for Prins reaction in isononyl alcohol synthesis typically include:

  • Temperature range: 160-250°C
  • Pressure: 5.0-10.0 MPa
  • Reaction time: 1-5 hours
  • Molar ratio of olefin to aldehyde: 4:1-20:1
  • Acid catalysts: acidic molecular sieves, Lewis acids, or phosphoric acid salts

Specifically, the isooctene employed is often "2,4,4-trimethyl-1-pentene or a mixture containing 2,4,4-trimethyl-1-pentene," while the formaldehyde source can be "aqueous formaldehyde solution, formaldehyde-methanol solution, paraformaldehyde, or trioxymethylene".

Table 2: Comparison of Prins Reaction Catalysts for Isononyl Alcohol Synthesis

Catalyst TypeExamplesAdvantagesLimitations
Acidic Molecular SievesH-beta zeolite, mordenite, MCM-22Recyclable, shape-selectiveModerate activity
Lewis AcidsAlCl₃, FeCl₃, CuCl₂, ZnCl₂, SnCl₄High activity, good selectivityCorrosive, difficult recovery
Phosphoric Acid SaltsKH₂PO₄, K₂HPO₄, NaH₂PO₄, Na₂HPO₄Mild conditions, less corrosiveLower conversion rates
Iron HalidesFeCl₃, FeBr₃Earth-abundant, good stereoselectivityRequires co-reagents

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The evolution of catalytic systems for isononyl alcohol production has witnessed significant developments in both homogeneous and heterogeneous approaches. While homogeneous catalysts have traditionally dominated industrial applications, recent advances in heterogeneous catalysis present compelling alternatives that address key limitations.

Homogeneous rhodium-based catalysts, particularly those incorporating phosphine ligands, have demonstrated exceptional activity and selectivity in hydroformylation reactions. A landmark study detailed how a rhodium catalyst with a phospholane-phosphite ligand (BOBPHOS) achieved high selectivity for branched aldehydes, attributed to "unexpected stabilizing CH-π interactions between the ligand and substrate". However, the separation and recovery of these homogeneous catalysts remain significant challenges in industrial processes.

Research into cationic Co(II) precatalysts has shown promise for hydroformylation under milder conditions. Studies with [Co(acac)(dppBz)]BF₄ demonstrated effective conversion of 1-hexene to 1-heptanal at 51.7 bar and 140°C. However, researchers discovered that trace impurities dramatically decreased catalytic performance, highlighting the critical importance of catalyst purity in industrial applications.

Table 3: Heterogeneous Hydroformylation of Mixed Octenes Performance Data

Catalyst SystemConversion (%)Aldehyde Selectivity (%)Branched:Linear RatioCatalyst Recovery (%)
Rh@Y Zeolite>98952.3>99
Immobilized Rh-phosphine92891.997
Supported Co Complex85761.298
Traditional Homogeneous Rh99973.185

Recent breakthroughs in heterogeneous catalysis include the development of zeolite-encaged rhodium catalysts for efficient hydroformylation. Researchers reported an impressive "turnover frequency value of 6567 mol C=C/mol Rh/h for Rh@Y... outperforming all heterogeneous catalysts and most homogeneous catalysts under comparable conditions". This catalyst demonstrated high activity, perfect chemoselectivity, and excellent recyclability under mild reaction conditions.

The mechanism of heterogeneous hydroformylation differs from its homogeneous counterpart. In zeolite-encaged rhodium catalysts, "there is no adapted environment for the simultaneous coordination of alkene and CO molecules on the active Rh centers due to the presence of multiple Rh–O linkages for Rh stabilization". Instead, the reaction begins with heterolytic activation of dihydrogen, followed by alkene chemisorption and CO direct insertion.

Another innovative approach involves rhodium catalysts supported on functionalized polymers. Research has shown that polymeric supports with high surface area and hierarchical pore structures can effectively immobilize rhodium while maintaining catalytic activity. The challenge lies in balancing catalyst stability with accessibility to maintain high performance.

As noted in recent patent literature, heterogeneous catalysts offer significant advantages including "reduced separation cost of the catalyst, reactants and products," with "excellent reaction activity, excellent aldehyde selectivity and good reaction stability". These benefits make heterogeneous systems increasingly attractive for industrial implementation.

Novel Hydrogenation Protocols for Aldehyde Intermediate Conversion

The conversion of isononanal to isononanol via hydrogenation represents the critical final stage in isononyl alcohol production. This transformation has seen considerable innovation in catalyst design and process optimization to enhance efficiency and selectivity.

Traditional hydrogenation catalysts include nickel, copper, platinum, and palladium-based systems. Industrial processes often employ copper/zinc catalysts to achieve high selectivity in the conversion of aldehydes to alcohols. A recent breakthrough protocol demonstrated "the hydrogenation of aldehydes and ketones using the RANEY® nickel catalyst" at room temperature in aqueous media, providing alcohols in high yields and purity without requiring additional purification steps.

The mechanistic understanding of these hydrogenation processes has advanced significantly. Research into copper-zinc catalysts revealed that "the intimate contact between zinc and copper phases facilitates zinc formate formation and its hydrogenation by hydrogen". Under reaction conditions, copper-zinc alloys undergo oxidation to form zinc formate, zinc oxide, and metallic copper, creating a complex catalytic environment that enhances hydrogenation activity.

Optimized conditions for the hydrogenation step typically include:

  • Hydrogen-to-oil volume ratio: 300:1-1000:1
  • Temperature range: 50-120°C
  • Pressure: 2.0-6.0 MPa
  • Reaction space velocity: 0.2-1.0 h⁻¹

Recent developments have focused on nickel-based heterogeneous catalysts with "excellent low-temperature activity and alcohol product selectivity". These advancements reduce both energy requirements and purification costs, significantly improving the economics of isononyl alcohol production.

Table 4: Comparative Performance of Hydrogenation Catalysts for Aldehyde Conversion

Catalyst SystemTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to Alcohol (%)Catalyst Lifetime (cycles)
Raney® Nickel25-500.1-1.0>99>9910-15
Cu/ZnO80-1202.0-6.0>99>9820-30
Supported Pd40-801.0-3.0>99>995-10
Ni/SiO₂-Al₂O₃50-1002.0-5.0989715-20

An intriguing recent development involves the application of heterogeneous mixed-metal catalysts. The structure and performance of these catalysts are highly sensitive to pretreatment conditions. For instance, researchers observed that "a pretreatment in hydrogen with the formation of copper–zinc alloy, followed by the oxidation with carbon dioxide during catalytic reaction, generates a well-developed interface between zinc oxide and copper". This interface plays a critical role in catalytic activity, demonstrating how subtle structural modifications can significantly impact performance.

Industrial implementations often incorporate a final "hydrorefining step in the presence of hydrogen and a nickel-based catalyst" to "remove trace levels of unsaturation, as well as convert any remaining aldehyde into the corresponding alcohol". This ensures high-purity isononyl alcohol suitable for demanding applications such as plasticizer production.

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

3.5

Boiling Point

206.0 °C
193-202 °C

Flash Point

93 °C o.c.

Vapor Density

Relative vapor density (air = 1): 5.0

Density

Relative density (water = 1): 0.83

Melting Point

64.5 °C
-70 °C

UNII

KY36Z95MC2

GHS Hazard Statements

Aggregated GHS information provided by 525 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 525 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 524 of 525 companies with hazard statement code(s):;
H315 (81.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (54.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (29.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 30

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27458-94-2
68526-84-1
2430-22-0
3452-97-9

Wikipedia

Isononanol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Alcohols, C8-10-iso-, C9-rich: ACTIVE

Dates

Modify: 2023-08-15

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